Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-
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Overview
Description
Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a diethylaminobenzylidene group. The compound’s molecular formula is C17H21N3O, and it has a molecular weight of 283.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- typically involves the condensation of 4-diethylaminobenzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit thymidylate kinase, an enzyme involved in DNA synthesis, making it a potential antibacterial agent . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-dimethylamino-benzylidene)-amino)-phenyl-acetamide: Similar structure but with dimethylamino instead of diethylamino group.
N-(4-(4-aminobenzyl)phenyl)acetamide: Similar structure but lacks the diethylamino group.
N-(4-(4-nitrobenzylidene)amino)phenyl)acetamide: Similar structure but with a nitro group instead of diethylamino group
Uniqueness
Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O/c1-4-22(5-2)19-12-6-16(7-13-19)14-20-17-8-10-18(11-9-17)21-15(3)23/h6-14H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
UTBRPKFRGWCWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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